An In-Depth Technical Guide to N-Methyldodecylamine (CAS R-7311-30-0)
An In-Depth Technical Guide to N-Methyldodecylamine (CAS R-7311-30-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyldodecylamine, also known as N-laurylmethylamine, is a secondary aliphatic amine with a versatile range of applications stemming from its amphiphilic nature.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance in research and pharmaceutical development. Safety protocols and handling procedures are also detailed to ensure its proper use in a laboratory setting.
Introduction
N-Methyldodecylamine (CAS 7311-30-0) is an organic compound characterized by a 12-carbon alkyl chain (dodecyl) and a methyl group attached to a central nitrogen atom.[2] This structure imparts both hydrophobic (the long alkyl chain) and hydrophilic (the amine group) properties, making it a valuable surfactant and chemical intermediate.[1] Its utility extends to various fields, including the formulation of detergents, corrosion inhibitors, personal care products, and as a building block in the synthesis of more complex molecules, including pharmaceuticals.[1][3] In the context of drug development, its ability to modify solubility and bioavailability is of particular interest.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Methyldodecylamine is crucial for its effective application and safe handling.
| Property | Value | Reference |
| CAS Number | 7311-30-0 | |
| Molecular Formula | C13H29N | [1] |
| Molecular Weight | 199.38 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or white solid | [1][2] |
| Melting Point | < 30 °C | [1] |
| Boiling Point | 200 °C (lit.) | [4] |
| Density | 0.795 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.44 (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Not miscible in water; soluble in organic solvents | [2][4] |
| pKa | 10.78 ± 0.10 (Predicted) | [5] |
Synthesis and Manufacturing
N-Methyldodecylamine can be prepared through several synthetic routes. The choice of method often depends on the desired purity, scale, and available starting materials.
Synthesis Workflow
Caption: Synthetic pathways to N-Methyldodecylamine.
Common Synthetic Methodologies
-
Alkylation of Dodecylamine: This involves the direct methylation of dodecylamine using a suitable methylating agent, such as methyl iodide.[3]
-
Reduction of N-Methyldodecanamide: The corresponding amide, N-methyldodecanamide, can be reduced to the amine using a strong reducing agent like lithium aluminum hydride.[3]
-
Pyrolysis: N-Methyldodecylamine can be formed during the pyrolysis of N-(2-cyanoethyl)-N-methyldodecylamine under reduced pressure.[4][6]
Spectroscopic and Analytical Characterization
Accurate identification and purity assessment are critical. Spectroscopic techniques are indispensable for the structural elucidation and quality control of N-Methyldodecylamine.
Infrared (IR) Spectroscopy
The IR spectrum of N-Methyldodecylamine, a secondary amine, is characterized by a single, sharp N-H stretching absorption band in the 3300-3500 cm⁻¹ region.[3][7][8] This distinguishes it from primary amines, which show a pair of bands, and tertiary amines, which lack an N-H bond and thus do not absorb in this region.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the different types of protons in the molecule. The N-H proton signal can be broad and its chemical shift can vary.[7][9] A key feature is the N-methyl group, which typically appears as a sharp singlet.[8][9] The protons on the carbon adjacent to the nitrogen are deshielded and appear at a lower field compared to other alkyl protons.[7][8][9]
-
¹³C NMR: In the carbon NMR spectrum, the carbon atom bonded to the nitrogen is deshielded and will have a characteristic chemical shift.[7][8][9]
Mass Spectrometry
According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7][8][9] N-Methyldodecylamine (C₁₃H₂₉N) has a molecular weight of 199.38, and its mass spectrum will show a molecular ion peak at an odd m/z value. A characteristic fragmentation pattern for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks.[9] For N-Methyldodecylamine, the most prominent fragment ion in the mass spectrum is observed at m/z 44.[10]
High-Performance Liquid Chromatography (HPLC)
N-Methyldodecylamine can be analyzed using a reverse-phase HPLC method.[3] A typical mobile phase consists of a mixture of acetonitrile, water, and an acid like phosphoric acid to ensure the amine is protonated.[3]
Applications in Research and Drug Development
N-Methyldodecylamine serves as a versatile intermediate and functional ingredient in various scientific and pharmaceutical applications.
Surfactant and Emulsifier
Due to its amphiphilic nature, it is used in the formulation of surfactants and emulsifiers.[1][2] This property is valuable in creating stable formulations for drug delivery systems, particularly for poorly water-soluble active pharmaceutical ingredients (APIs).
Synthesis of Quaternary Ammonium Compounds
N-Methyldodecylamine is a precursor for the synthesis of quaternary ammonium compounds, such as N,N,N-trimethyldodecylammonium bromide.[3][4] These compounds have applications as antimicrobial agents and phase transfer catalysts.
Role in Drug Formulation
It is explored in drug formulations to enhance the solubility and bioavailability of certain medications.[1] By modifying the microenvironment of a drug molecule, it can improve its dissolution rate and subsequent absorption.
Intermediate in Chemical Synthesis
N-Methyldodecylamine is a building block for the synthesis of more complex molecules, including specialty chemicals and pharmaceutical intermediates.[1][] The amine group provides a reactive site for various chemical transformations.[2]
Synthesis of Anionic Gemini Surfactants
It is used in the synthesis of anionic dimeric ("gemini") surfactants by reacting it with EDTA dianhydride.[3] These novel surfactants exhibit low critical micellization concentrations and enhanced solubilization capacity compared to their monomeric counterparts.[3]
Safety, Handling, and Storage
Proper handling and storage of N-Methyldodecylamine are essential to ensure laboratory safety.
Hazard Identification
N-Methyldodecylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[12][13] It may also cause respiratory irritation.[12]
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12][13]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[12][13]
-
Respiratory Protection: Use a suitable respirator if inhalation of vapors is likely.
Handling and Storage Procedures
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[12][14] Avoid breathing vapors or dust.[12] Do not eat, drink, or smoke when using this product.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][12] Keep away from strong oxidizing agents.[4][5] Store locked up.[12][13][14]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]
-
In case of skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.[12]
-
If inhaled: Move the person to fresh air.[12]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]
Conclusion
N-Methyldodecylamine is a valuable chemical with a broad spectrum of applications, particularly in the fields of materials science and pharmaceutical development. Its unique properties as a surfactant and its utility as a synthetic intermediate make it a compound of significant interest to researchers and scientists. Adherence to strict safety protocols is paramount when working with this corrosive substance to mitigate potential hazards.
References
-
CP Lab Safety. N-Methyldodecylamine, min 97%, 1 gram. [Link]
-
PubMed. N-Nitroso-N-methyldodecylamine and N-nitroso-N-methyltetradecylamine in household dishwashing liquids. [Link]
-
ResearchGate. ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 1, 716- 719. [Link]
-
PubChem. N-Methyl-1-dodecanamine | C13H29N | CID 81746. [Link]
-
PrepChem.com. Preparation of dodecyl dimethyl amine. [Link]
-
PubChem. Lauryldimethylamine | C14H31N | CID 8168. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
LookChem. N-METHYLDODECYLAMINE 7311-30-0 wiki. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 7311-30-0: N-Methyl-1-dodecanamine | CymitQuimica [cymitquimica.com]
- 3. Buy N-Methyldodecylamine | 7311-30-0 [smolecule.com]
- 4. N-METHYLDODECYLAMINE | 7311-30-0 [chemicalbook.com]
- 5. 7311-30-0 CAS MSDS (N-METHYLDODECYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N-十二烷基甲胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
